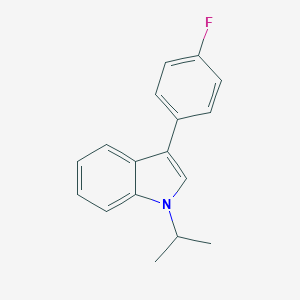

1-Isopropyl-3-(4-fluorophenyl)indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-propan-2-ylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZJOIIBECYKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239939 | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-49-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81O8547A4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and known applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 93957-49-4 | [4] |

| Molecular Formula | C₁₇H₁₆FN | [4] |

| Molecular Weight | 253.32 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 96-98 °C | [5] |

| Purity | >97% | [4] |

| Synonyms | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is crucial for its use as a key intermediate in the production of pharmaceuticals like Fluvastatin.[3][4] The general synthetic route involves a Friedel-Crafts reaction followed by a Bischler-Möhlau indole synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone

A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 2-chloro-1-(4-fluorophenyl)ethanone.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

The intermediate from Step 1 is then reacted with N-isopropylaniline. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.

Step 3: Cyclization to form this compound

The final step involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is achieved by heating in the presence of a catalyst, such as zinc chloride (ZnCl₂), to yield the final product, this compound.[3]

Below is a visual representation of the synthetic workflow.

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While this compound is primarily recognized as a crucial intermediate in the synthesis of the HMG-CoA reductase inhibitor, Fluvastatin, the broader class of indole derivatives exhibits a wide spectrum of biological activities.[3][4][6]

Role as a Fluvastatin Intermediate

Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[4] this compound forms the core indole structure of the Fluvastatin molecule. The subsequent synthetic steps involve the introduction of a side chain that mimics the structure of HMG-CoA, the substrate of the target enzyme. An improved manufacturing process for Fluvastatin has been developed that involves a one-pot synthesis from an aldehyde derivative of this compound, which increases the overall yield and reduces the number of solvents required.[7][8]

Broader Pharmacological Context of Indole Derivatives

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][2] Research has shown that indole derivatives possess a range of pharmacological properties, including:

-

Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects by targeting various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][9]

-

Anti-inflammatory Effects: Compounds containing the indole nucleus have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling pathways.[9]

-

Antimicrobial Properties: Indole derivatives have been investigated for their antibacterial and antifungal activities, with some showing efficacy against multidrug-resistant strains.[6][9]

-

Central Nervous System (CNS) Activity: The indole structure is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of various neurological and psychiatric disorders.[10]

The diverse biological activities of indole derivatives underscore the importance of compounds like this compound as versatile building blocks in the design and synthesis of novel therapeutic agents.

Signaling Pathways Associated with Indole Derivatives

Given the broad range of biological activities of indole derivatives, they are known to modulate several key signaling pathways implicated in various diseases. While specific studies on the direct interaction of this compound with these pathways are limited, the general class of indole compounds has been shown to be active.

One such pathway is the STING (Stimulator of Interferon Genes) pathway , which plays a crucial role in the innate immune response. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.[11] Novel indole derivatives have been designed and synthesized to act as inhibitors of STING, thereby modulating the production of interferons and other inflammatory mediators.[11]

The following diagram illustrates a simplified representation of the STING signaling pathway and the potential point of intervention for indole-based inhibitors.

Caption: General role of indole derivatives as STING pathway inhibitors.

Conclusion

This compound is a valuable synthetic intermediate, most notably in the production of the cholesterol-lowering drug Fluvastatin. While its own biological activity is not extensively documented, its indole core is a key pharmacophore in a vast array of biologically active molecules. For researchers and drug development professionals, this compound represents a versatile starting material for the synthesis of novel indole derivatives with potential therapeutic applications across various disease areas, including cancer, inflammation, and infectious diseases. Further investigation into the direct biological effects of this compound and its derivatives may unveil new pharmacological properties and therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 4. ossila.com [ossila.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rjpn.org [rjpn.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-3-(4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole is a synthetic indole derivative. The indole nucleus is a prominent scaffold in numerous pharmacologically active compounds. Notably, this particular derivative serves as a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1] A thorough understanding of its physicochemical properties is therefore essential for its synthesis, formulation, and potential development of new therapeutic agents. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of a relevant biological pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆FN | [1][2][3] |

| Molecular Weight | 253.31 g/mol | [2] |

| Appearance | Off-White Crystalline Solid | - |

| Melting Point | 96-97 °C | [2] |

| Boiling Point (Predicted) | 389.6 ± 25.0 °C at 760 mmHg | [2] |

| XLogP3 (Computed) | 4.4 | - |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Friedel-Crafts acylation, followed by a condensation and subsequent cyclization.[4]

Step 1: Synthesis of 4-Fluoro phenacyl chloride A Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 4-Fluoro phenacyl chloride.[4]

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a suitable solvent like dimethylformamide (DMF).[4]

Step 3: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole The intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is cyclized using a catalyst such as zinc chloride (ZnCl₂) to yield the final product, 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is determined for liquid compounds; however, a predicted value is provided for this compound as it is a solid at room temperature. The experimental determination for high-boiling point solids requires specialized equipment for distillation under reduced pressure to prevent decomposition.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is a fundamental property.

Apparatus:

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow undissolved solid to settle.

-

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.

-

The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The pKa value indicates the strength of an acid or base. For an indole derivative, the pKa of the indole nitrogen is of interest.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.

Relevant Biological Pathway: HMG-CoA Reductase Inhibition

As a precursor to Fluvastatin, this compound is structurally related to a class of drugs that target the cholesterol biosynthesis pathway. Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[5][6]

The inhibition of HMG-CoA reductase by Fluvastatin leads to a reduction in the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of cardiovascular diseases.[5]

Conclusion

This technical guide provides a detailed summary of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of indole-based compounds for pharmaceutical applications. The connection to the HMG-CoA reductase pathway highlights the pharmacological relevance of this molecular scaffold. Further experimental determination of properties such as solubility and pKa will be crucial for the continued development and optimization of derivatives based on this core structure.

References

- 1. ossila.com [ossila.com]

- 2. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 5. ClinPGx [clinpgx.org]

- 6. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of Fluvastatin, a medication used to treat hypercholesterolemia.[1][2] This document details the multi-step synthetic pathway, including a critical Bischler-Möhlau-type indole synthesis, complete with experimental protocols, quantitative data, and a mechanistic exploration of the core cyclization step.

Synthetic Pathway Overview

The synthesis of this compound is a three-step process commencing with the Friedel-Crafts acylation of fluorobenzene. The resulting α-halo ketone undergoes a nucleophilic substitution with N-isopropylaniline. The final and core step is the zinc chloride-catalyzed intramolecular cyclization of the α-arylamino ketone intermediate to form the desired indole ring system.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78-80 | 78 |

| This compound | C₁₇H₁₆FN | 253.32 | 94-96 | 80 |

Experimental Protocols

Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

This procedure begins with the synthesis of 2-chloro-4'-fluoroacetophenone, which is then reacted with N-isopropylaniline.

Step 1: Synthesis of 2-chloro-4'-fluoroacetophenone

A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is performed in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][4]

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

-

Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).[3]

-

Heat the reaction mixture to approximately 100°C for 10-11 hours.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Pour the cooled mixture into crushed ice with constant stirring.[3]

-

Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

Synthesis of this compound

This step involves the cyclization of the previously synthesized α-arylamino ketone.

-

Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and zinc chloride (ZnCl₂) (0.43 moles) in a minimal amount of boiling ethyl alcohol.[3]

-

Reflux the mixture for 3-5 hours.[3]

-

Monitor the reaction's progress by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]

-

Filter the solid that separates out and recrystallize it from ethanol to yield pure this compound.[3]

Core Synthesis Mechanism: Bischler-Möhlau Indole Synthesis

The crucial step in this synthesis is the zinc chloride-catalyzed cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This reaction proceeds via a Bischler-Möhlau indole synthesis mechanism. The Lewis acid, ZnCl₂, plays a critical role in facilitating the intramolecular cyclization.

The proposed mechanism is as follows:

-

Enolization: The ketone is in equilibrium with its enol tautomer. The Lewis acid (ZnCl₂) can coordinate to the carbonyl oxygen, promoting enolization.

-

Nucleophilic Attack: The electron-rich aromatic ring of the N-isopropylaniline moiety acts as a nucleophile and attacks the enol double bond in an intramolecular electrophilic aromatic substitution.

-

Dehydration and Aromatization: The resulting intermediate undergoes dehydration, followed by tautomerization to restore aromaticity, leading to the formation of the stable indole ring.

The following diagram illustrates the logical workflow of the synthesis.

The detailed mechanism of the core cyclization step is depicted below.

References

- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]

- 2. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole via a Multi-Step Friedel-Crafts Based Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and frequently cited method for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of pharmaceuticals such as Fluvastatin.[1][2] The synthesis is a multi-step process commencing with a Friedel-Crafts acylation, followed by a condensation and a final intramolecular cyclization. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step sequence, rather than a direct Friedel-Crafts reaction on a pre-formed indole ring. This strategy ensures high regioselectivity and good overall yields. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by the introduction of the N-isopropyl aniline moiety, and culminates in an acid-catalyzed intramolecular cyclization to form the desired indole structure.[1][3][4]

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Table 1: Intermediate Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78-80 | 78 | [3] |

Table 2: Final Product Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| This compound | 93957-49-4 | C₁₇H₁₆FN | 253.32 | 94-96 | 80 | [3][5] |

III. Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

-

Initial Reaction: 2-chloro-4'-fluoroacetophenone and N-isopropylaniline are dissolved in a minimal amount of freshly distilled dimethylformamide (DMF).[3]

-

Heating: The reaction mixture is heated to approximately 100 °C for 10-11 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.[3]

-

Isolation and Purification: The solid that separates is collected by filtration and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) are dissolved in the minimum required amount of boiling ethyl alcohol.[3]

-

Reflux: The reaction mixture is refluxed for 3-5 hours.[3] The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]

-

Isolation and Purification: The solid product that forms is collected by filtration and recrystallized from ethanol to afford pure this compound.[3]

IV. Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The outlined procedures and data are based on established scientific literature.

References

Technical Guide: Spectroscopic Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole and a Key Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available spectroscopic data and experimental protocols. Extensive searches of publicly available scientific literature and databases did not yield specific experimental FT-IR, 1H NMR, and 13C NMR data for 1-Isopropyl-3-(4-fluorophenyl)indole. As an illustrative example, this guide presents the spectral data for a closely related derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde , as reported in the literature.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, notably as a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering drug.[1][2] The structural elucidation and confirmation of such molecules are critically dependent on modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). This guide outlines the expected spectroscopic characteristics and provides detailed experimental protocols relevant to the analysis of this class of compounds.

Synthesis and Characterization Workflow

The synthesis of indole derivatives often involves a multi-step process, followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity of the final product.

References

Unveiling the Structural Architecture of 1-Isopropyl-3-(4-fluorophenyl)indole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-3-(4-fluorophenyl)indole serves as a crucial scaffold in medicinal chemistry, notably as a key precursor to Fluvastatin, a widely prescribed synthetic statin.[1] Understanding the three-dimensional arrangement of this and related molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. While the crystal structure of this compound in its isolated form is not publicly available in the current body of scientific literature, crystallographic data for several of its key derivatives provide invaluable insights into its molecular geometry and intermolecular interactions. This technical guide presents a comprehensive overview of the synthesis of this compound and a detailed analysis of the crystal structures of two of its important derivatives: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde and 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.

Synthesis of this compound

The synthesis of the title compound, this compound, is a multi-step process that begins with the Friedel-Crafts condensation of fluorobenzene. The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis is typically carried out in three main steps:

-

Synthesis of 4-Fluoro phenacyl chloride: This initial step involves the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride (AlCl₃) as a catalyst.

-

Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone: The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a solvent such as dimethylformamide (DMF).[2]

-

Cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole: The final step is an intramolecular cyclization of the ethanone derivative, which is facilitated by a catalyst like zinc chloride (ZnCl₂).[2] The resulting solid is then typically purified by recrystallization from ethanol.

Crystal Structure Analysis of Key Derivatives

Due to the absence of published crystallographic data for this compound, this section focuses on the detailed structural analysis of two well-characterized derivatives. The data presented here offers the most accurate available representation of the conformational preferences and geometric parameters of the this compound moiety.

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde

This compound is a key intermediate in the synthesis of Fluvastatin.[2][3] Its crystal structure provides direct insight into the geometry of the core indole system.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₈FNO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.4637(4) |

| b (Å) | 9.9386(3) |

| c (Å) | 13.0272(3) |

| Volume (ų) | 1613.70(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

| Dihedral Angle (Indole-Phenyl) | 111.5(3)° |

Table 1: Crystal data and structure refinement parameters for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3]

Single crystals of the acrylaldehyde derivative suitable for X-ray diffraction were grown by the slow evaporation of a dilute solution of the compound in chloroform at room temperature.[2][3] High-resolution X-ray diffraction data were collected on a Bruker SMART APEX2 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at ambient temperature.[3] The structure was solved and refined using the Bruker SHELXTL software package.[3]

3-{5-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one Ethanol Monosolvate

This more complex derivative incorporates the this compound core into a larger heterocyclic system. Its crystal structure reveals details about potential intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₂₈H₂₃FN₄O · C₂H₆O |

| Dihedral Angle (Indole-Phenyl) | 40.74(8)° |

| Dihedral Angle (Indole-Indolin-2-one) | 57.30(7)° |

| Dihedral Angle (Pyrazole-Indole) | 85.33(9)° |

| Dihedral Angle (Pyrazole-Indolin-2-one) | 84.16(10)° |

Table 2: Key dihedral angles in 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.[4]

In the crystal structure of this derivative, the pyrazole ring is nearly perpendicular to both the indole and indolin-2-one rings.[4] The crystal packing is characterized by N—H⋯O and O—H⋯O hydrogen bonds, which form inversion dimers.[4] Furthermore, π–π stacking interactions are observed between adjacent indolin-2-one rings, with an interplanar spacing of 3.599(2) Å.[4]

The synthesis of this derivative involves the refluxing of a methanolic solution of 3-(3-(4-fluorophenyl)-1-isopropylindolin-2-yl)acrylaldehyde and 3-hydrazonoindolin-2-one with a catalytic amount of concentrated hydrochloric acid.[4] Single crystals were obtained by the slow evaporation of a solution in a chloroform-ethanol (1:1) mixture.[4]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the detailed crystallographic analyses of its key derivatives provide a robust framework for understanding its structural and conformational properties. The data presented herein, including key geometric parameters and intermolecular interactions, offer valuable guidance for researchers in the fields of medicinal chemistry and drug development. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and crystallization of these and related compounds, facilitating further research into this important class of molecules. Future studies focused on obtaining single crystals of the parent this compound are warranted to provide a complete and unambiguous picture of its solid-state structure.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Fluorination on the Non-Linear Optical Properties of Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-linear optical (NLO) properties of fluorinated indole derivatives. The introduction of fluorine atoms into the indole scaffold can significantly modulate its electronic and optical characteristics, leading to enhanced NLO responses. This document outlines the theoretical basis for these enhancements, summarizes key quantitative data from computational and experimental studies, provides detailed experimental protocols for NLO characterization, and visualizes essential concepts and workflows.

Core Concepts: Enhancing Non-Linear Optical Properties

The NLO response of organic molecules, such as indole derivatives, is primarily governed by their molecular hyperpolarizability. This property is significantly influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" architecture). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, which is the fundamental origin of the NLO effect.[1]

Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. When incorporated into the indole ring system, it can enhance the "pull" character of the acceptor end of the molecule, thereby increasing the efficiency of ICT and leading to larger hyperpolarizabilities. The position and number of fluorine substituents can be strategically varied to fine-tune the NLO properties.[2]

Quantitative Non-Linear Optical Data

The following tables summarize key second-order (β) and third-order (γ, χ⁽³⁾) NLO properties of representative fluorinated organic molecules and indole derivatives from computational and experimental studies. Direct experimental data for a wide range of fluorinated indole derivatives is an emerging area of research; therefore, data from closely related structures and computational studies are included to provide a comparative landscape.

Table 1: Second-Order NLO Properties of Fluorinated Chromophores (Computational)

| Compound/Derivative Class | Method | First Hyperpolarizability (β) (esu) | Reference |

| Fluorinated Aniline Derivatives | DFT | 13.16 × 10⁻²⁷ | [3] |

| D-π-A Oxygen-Containing Chromophores | DFT | 11.22 × 10⁻²⁷ | |

| Indole-7-carboxyldehyde | DFT | 3.96 × 10⁻³⁰ | |

| Push-pull tetrazoles | DFT | 32.3 × 10⁻³⁰ (for p-nitroaniline ref.) |

Table 2: Third-Order NLO Properties of Fluorinated and Related Organic Materials (Experimental & Computational)

| Material | Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) or Second Hyperpolarizability (γ) | Reference |

| Benzene Derivatives with F atoms | Z-scan | - | 2.5 × 10⁻¹² | - | - | [2] |

| In₂O₃:F Thin Film | THG | - | - | - | χ⁽³⁾ = 1.98 × 10⁻¹¹ esu | |

| Diformyltriphenylamine Chalcones | Z-scan | 637 | - | - | - | [4] |

| Dihydroindolo[3,2-b]indole-based Cyclophane | DFT | - | - | - | γ = 3.43 × 10⁵ - 5.62 × 10⁵ a.u. | [5] |

Experimental Protocols

Accurate characterization of the NLO properties of fluorinated indole derivatives requires specialized experimental techniques. The most common methods for determining second and third-order NLO properties are Hyper-Rayleigh Scattering (HRS) and the Z-scan technique, respectively.

Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Workflow:

Methodology:

-

Sample Preparation: Dissolve the fluorinated indole derivative in a high-purity solvent (e.g., chloroform, THF) to a known concentration. The solution should be optically clear and free of scattering particles.

-

Optical Setup:

-

A high-power pulsed laser beam (e.g., from a Q-switched Nd:YAG laser) is spatially filtered to produce a Gaussian (TEM₀₀) beam profile.

-

The beam is focused by a lens, and the sample, held in a cuvette of known path length (typically 1-2 mm), is mounted on a computer-controlled translation stage that moves it along the beam propagation axis (z-axis).

-

A photodetector is placed in the far field to measure the transmitted intensity.

-

-

Closed-Aperture Z-scan (for n₂):

-

An aperture is placed before the detector to block the outer part of the beam.

-

The sample is translated from a position far before the focal point to a position far after it.

-

If the material has a positive n₂ (self-focusing), the transmittance will first decrease and then increase as the sample passes through the focus. The opposite is observed for a negative n₂ (self-defocusing).

-

The difference between the peak and valley transmittance is proportional to the magnitude of n₂.

-

-

Open-Aperture Z-scan (for β):

-

The aperture is removed, so the detector collects all the transmitted light.

-

The measurement is repeated. Any change in transmittance is now solely due to nonlinear absorption (e.g., two-photon absorption). A decrease in transmittance at the focal point indicates reverse saturable absorption.

-

-

Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.

Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Characterization

HRS is used to measure the first hyperpolarizability (β) of molecules in solution. It relies on the detection of incoherently scattered second-harmonic light generated by the random orientation of molecules.

Experimental Workflow:

Methodology:

-

Sample Preparation: Prepare a series of solutions of the fluorinated indole derivative in a suitable solvent at different concentrations. The solvent should have a known, and preferably small, hyperpolarizability. Solutions should be filtered to remove dust.[6]

-

Optical Setup:

-

An intense, pulsed laser beam (e.g., from a Ti:Sapphire laser) is focused into the sample cuvette.

-

Scattered light is collected at a 90° angle to the incident beam path to minimize detection of the fundamental beam.

-

A collection lens directs the scattered light through a bandpass filter that only transmits the second-harmonic frequency (2ω).

-

A monochromator can be used for spectral analysis to distinguish the HRS signal from multi-photon fluorescence.[6]

-

A highly sensitive detector, such as a photomultiplier tube (PMT), is used for photon counting.

-

-

Measurement:

-

The intensity of the second-harmonic scattered light (I₂ω) is measured for the pure solvent and for each of the prepared solutions.

-

The intensity of the HRS signal is proportional to the square of the incident laser intensity (Iω) and to the concentration of the scattering molecules.

-

-

Data Analysis:

-

A plot of the HRS signal intensity as a function of the solute concentration is generated.

-

The first hyperpolarizability (β) of the solute molecule is determined from the slope of this plot, using the known β value of the solvent as a reference (internal calibration method).

-

Conclusion and Future Outlook

The strategic incorporation of fluorine into indole derivatives presents a promising avenue for the development of advanced organic NLO materials. Computational studies consistently predict significant enhancements in hyperpolarizability upon fluorination, a trend supported by experimental data on related molecular systems. The push-pull electronic framework is a critical design element, and the potent electron-withdrawing nature of fluorine serves to amplify the NLO response.

While this guide provides a foundational understanding and practical methodologies, further experimental research is necessary to build a comprehensive database of the NLO properties of a wide array of specifically designed fluorinated indole derivatives. Such data will be invaluable for establishing more precise structure-property relationships and for guiding the rational design of next-generation materials for applications in photonics, optical data storage, and bio-imaging.

References

- 1. mdpi.com [mdpi.com]

- 2. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Third-order nonlinear optical properties of π-stacked donor–acceptor cyclophanes: a DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. physics.unlv.edu [physics.unlv.edu]

The Crucial Role of 1-Isopropyl-3-(4-fluorophenyl)indole in Fluvastatin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase. The synthesis of this complex molecule relies on the strategic construction of its core heterocyclic structure, the indole ring system. This technical guide delves into the pivotal role of the key intermediate, 1-Isopropyl-3-(4-fluorophenyl)indole, in the synthesis of Fluvastatin. We will explore the detailed synthetic pathways leading to this intermediate, its subsequent elaboration to form the Fluvastatin side chain, and an improved, more efficient manufacturing process. This guide will provide a comprehensive overview with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.

Introduction

Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] Its molecular structure features a unique fluorinated phenyl-substituted indole core linked to a 3,5-dihydroxy-6-heptenoic acid side chain. The synthesis of Fluvastatin, therefore, can be conceptually divided into the formation of the indole nucleus and the stereoselective construction of the side chain. The compound this compound serves as the cornerstone of the Fluvastatin molecule, providing the essential indole framework.[3] This guide will elucidate the critical steps involved in its synthesis and its transformation into the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general approach involves the formation of an α-amino ketone which is then cyclized to form the indole ring.

Synthesis Pathway

The synthesis commences with a Friedel-Crafts acylation of fluorobenzene, followed by condensation with N-isopropylaniline and subsequent intramolecular cyclization.[4]

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone [5]

-

To a solution of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimum amount of freshly distilled dimethylformamide (DMF), the mixture is heated to approximately 100°C for 10-11 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.

-

The separated solid is filtered and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

Step 2: Synthesis of this compound [5]

-

1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl2) (0.43 mol) are dissolved in a minimum amount of boiling ethyl alcohol.

-

The mixture is refluxed for 3-5 hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into an excess of cold dilute hydrochloric acid with constant stirring.

-

The resulting solid is filtered and recrystallized from ethanol to afford pure this compound.

Elaboration of the Indole Core to Fluvastatin

With the core indole structure in hand, the next phase of the synthesis focuses on the introduction and stereoselective construction of the heptenoic acid side chain.

Vilsmeier-Haack Formylation

A crucial step in functionalizing the indole core is the Vilsmeier-Haack reaction, which introduces a formyl group at the C2 position of the indole ring.[6][7]

Experimental Protocol: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde [5]

-

A solution of phosphorus oxychloride (POCl3) (2.5 equiv) in acetonitrile (CH3CN) is cooled to -5°C.

-

Crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) (2.1 equiv) in CH3CN is added over 45 minutes, maintaining the internal temperature at 5-7°C.

-

The mixture is stirred at 5-7°C for 10 minutes, followed by the addition of this compound (1 equiv) over 10 minutes.

-

The reaction is then heated to reflux (83°C) for 3 hours.

-

After cooling to 22°C, water is slowly added, and the mixture is stirred and heated.

-

The separated solid product, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is collected by vacuum filtration.

Construction of the Side Chain and Stereoselective Reduction

The acrylaldehyde intermediate serves as the electrophile for the construction of the full side chain via an aldol-type condensation with a protected acetoacetate derivative. The subsequent diastereoselective reduction of the resulting β-ketoester is a critical step to establish the desired syn-1,3-diol stereochemistry.

Caption: Construction of the Fluvastatin side chain.

Experimental Protocol: Diastereoselective Reduction [8]

-

The β-ketoester intermediate, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester, is treated with methoxydiethylborane (Et2BOMe).

-

The resulting complex is then reduced with sodium borohydride (NaBH4). This method has been shown to produce a high syn to anti diastereomeric ratio.

Final Saponification

The final step in the synthesis is the hydrolysis of the ester group to yield the sodium salt of Fluvastatin.

Experimental Protocol: Saponification [9]

-

The Fluvastatin methyl ester is dissolved in a mixture of acetone and water.

-

Sodium hydroxide is added, and the mixture is heated to around 60-65°C for approximately 4 hours.

-

After cooling, the solid Fluvastatin sodium is isolated by filtration.

Improved Manufacturing Process: A "One-Pot" Approach

Novartis has developed an improved manufacturing process that involves a "one-pot" synthesis, which increases the overall yield by 25% and reduces the number of required solvents.[10] This streamlined process combines the condensation and reduction steps without isolating the intermediate keto-ester.

A patent from Novartis describes a one-pot process for the large-scale production of Fluvastatin with high yield and purity.[2] The diastereoselective reduction of the tert-butyl ester intermediate is carried out using a dialkylalkoxy borane and sodium borohydride, which results in a high syn-diol to anti-diastereomer ratio.[2]

Quantitative Data Summary

The following table summarizes the reported yields and other quantitative data for the key steps in the synthesis of Fluvastatin.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/Diastereomeric Ratio | Reference |

| Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 2-Chloro-4'-fluoroacetophenone, N-Isopropylaniline | 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | DMF, ~100°C | 78 | - | [5] |

| Synthesis of this compound | 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | This compound | ZnCl2, Ethanol, reflux | 80 | >97% | [5][6] |

| Vilsmeier-Haack Reaction | This compound | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | POCl3, MPAA, CH3CN, reflux | 75 | - | [5] |

| Diastereoselective Reduction (Methyl Ester) | (E)-7-[...]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | Fluvastatin methyl ester | Et2BOMe, NaBH4 | 90 | syn:anti = 98:2 | [8] |

| Enantioselective Synthesis and Recrystallization | Aldehyde and Diketene | (+)- and (-)-Fluvastatin | Ti(O-i-Pr)4, chiral Schiff base, then reduction and saponification | - | >99.9% ee | [11] |

| Saponification (Methyl Ester) | Fluvastatin methyl ester | Fluvastatin Sodium | NaOH, Acetone/Water, 60-65°C | 91-92 | >99% | [9] |

Conclusion

The synthesis of Fluvastatin is a testament to the strategic application of organic chemistry principles. At the heart of this synthesis lies the formation of the key intermediate, this compound. This guide has provided a detailed technical overview of the synthesis of this crucial building block and its subsequent elaboration into the final Fluvastatin drug substance. The experimental protocols and quantitative data presented herein offer valuable insights for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The evolution of the synthetic route, including the development of a more efficient "one-pot" process, highlights the continuous drive for improvement in pharmaceutical manufacturing, aiming for higher yields, purity, and sustainability.

References

- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 2. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]

- 3. scirp.org [scirp.org]

- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 5. rsc.org [rsc.org]

- 6. ossila.com [ossila.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents [patents.google.com]

- 9. CN101250153B - Technique for preparing fluvastatin sodium crystal system - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

1-Isopropyl-3-(4-fluorophenyl)indole molecular weight and formula

An In-depth Technical Guide on 1-Isopropyl-3-(4-fluorophenyl)indole

This guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Fluvastatin, a drug used for treating hypercholesterolemia[1][2].

Molecular Properties

The fundamental molecular details of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C17H16FN | [1][3][4][5][6][7] |

| Molecular Weight | 253.31 g/mol | [4][6][7] |

| CAS Number | 93957-49-4 | [3][4][5] |

| Appearance | Off-White Crystalline Solid | [6] |

| Melting Point | 94-96 °C | [8] |

| Purity | ≥97% | [1][3][5] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline, followed by cyclization.

Experimental Methodology

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

-

Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF)[8].

-

Heat the reaction mixture to approximately 100 °C for 10-11 hours[8].

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[8].

-

Upon completion, cool the reaction mixture to room temperature[8].

-

Pour the cooled mixture into crushed ice with constant stirring to precipitate the product[8].

-

Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone[8]. The reported yield for this step is 78%, with a melting point of 78-80 °C[8].

Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole

-

Dissolve the product from Step 1 (1 mole) and zinc chloride (ZnCl2) (0.43 mole) in the minimum required amount of boiling ethyl alcohol[8].

-

Reflux the mixture for 3-5 hours[8].

-

Monitor the reaction's progress via TLC[8].

-

After the reaction is complete, cool the mixture to room temperature[8].

-

Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid while stirring continuously[8].

-

Filter the resulting solid precipitate and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole[8]. This final step has a reported yield of 80% and a melting point of 94-96 °C[8].

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. ossila.com [ossila.com]

- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | C17H16FN | CID 736229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. echemi.com [echemi.com]

- 7. CAS 93957-49-4 | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole - Synblock [synblock.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, a drug used to treat hypercholesterolemia.[1][2] The synthesis is based on a modified Fischer indole synthesis approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of the target compound.

| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78% | 78-80 |

| 2 | This compound | C₁₇H₁₆FN | 253.32 | 80% | 94-96[3][4] |

Experimental Protocols

This synthesis is a two-step process starting from 2-chloro-4'-fluoroacetophenone and N-isopropylaniline.

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

This step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline.

-

Materials and Reagents:

-

2-chloro-4'-fluoroacetophenone

-

N-isopropylaniline

-

Dimethylformamide (DMF), freshly distilled

-

Ethanol

-

Crushed ice

-

Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF in a round-bottom flask.

-

Heat the reaction mixture to approximately 100 °C for 10-11 hours.[3]

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice with constant stirring.

-

Filter the separated solid using a Buchner funnel and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]

-

Dry the purified product and determine its melting point and yield. The expected yield is approximately 78% with a melting point of 78-80 °C.[3]

-

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the intermediate product from Step 1.

-

Materials and Reagents:

-

1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone

-

Zinc chloride (ZnCl₂)

-

Ethyl alcohol (boiling)

-

Dilute hydrochloric acid (cold)

-

Ethanol

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and ZnCl₂ (0.43 mol) in the minimum amount of boiling ethyl alcohol in a round-bottom flask.[3]

-

Reflux the mixture for 3-5 hours.[3]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[3]

-

Filter the separated solid product using a Buchner funnel.

-

Recrystallize the crude product from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[3]

-

Dry the final product and determine its melting point and yield. The expected yield is 80% with a melting point of 94-96 °C.[3]

-

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Two-step synthesis of this compound.

References

Application Note and Protocol for the Purification of 1-Isopropyl-3-(4-fluorophenyl)indole by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, via single-solvent recrystallization.[1][2][3] The described methodology utilizes ethanol as the recrystallization solvent to effectively remove impurities remaining from the synthesis, yielding a product of high purity. This document includes a comprehensive experimental protocol, a table summarizing the expected quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Synthesis of this indole derivative can result in various impurities, including unreacted starting materials and byproducts. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This protocol details a reliable method for the purification of this compound using ethanol.

Materials and Methods

2.1. Materials

-

Crude this compound

-

Ethanol (95% or absolute)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

2.2. Analytical Method for Purity Determination

The purity of this compound before and after recrystallization can be determined by High-Performance Liquid Chromatography (HPLC). A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection. The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Experimental Protocol

3.1. Solvent Selection

Ethanol is a suitable solvent for the recrystallization of this compound due to the compound's good solubility at elevated temperatures and lower solubility at cooler temperatures. This differential solubility allows for efficient crystal formation upon cooling, while many common impurities remain in the solution.

3.2. Recrystallization Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add approximately 4-5 mL of ethanol. Add a magnetic stir bar to the flask.

-

Heating: Gently heat the mixture with stirring using a heating mantle or a hot water bath. Bring the solvent to a gentle boil. Continue to add small portions of hot ethanol until all the solid has dissolved, aiming to use the minimum amount of solvent necessary to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.

-

Further Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least one hour to maximize the yield of the purified product.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is recommended to perform this wash two to three times.

-

Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound by recrystallization.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish solid | White to off-white crystalline solid |

| Purity (by HPLC) | ~90-95% | >99% |

| Melting Point | 92-98 °C | 94-96 °C or 129-130 °C (polymorphic forms may exist)[5] |

| Typical Yield | N/A | 75-85% |

| Recrystallization Solvent | N/A | Ethanol (95%) |

| Solvent to Crude Ratio | N/A | ~4-5 mL/g |

Visualizations

Caption: Recrystallization workflow for this compound.

Caption: Logical relationship of recrystallization parameters.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization from ethanol. This procedure is suitable for researchers in academic and industrial settings, particularly in the field of drug development, to obtain high-purity material essential for subsequent synthetic steps and biological evaluation. The use of standard laboratory equipment and a common solvent makes this protocol accessible and cost-effective.

References

- 1. ossila.com [ossila.com]

- 2. scirp.org [scirp.org]

- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for the Analytical Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Overview of Analytical Strategy

The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow for this process is outlined below.

Caption: Figure 1. General Analytical Workflow

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is recommended.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

-

Data Analysis: The purity is determined by the peak area percentage of the main component.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient program, but expected to be well-retained. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds.

Protocol:

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.

| Parameter | Value |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z = 253.13 |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.5 | Doublet | 6H | Isopropyl -CH₃ |

| ~ 4.7 | Septet | 1H | Isopropyl -CH |

| ~ 7.0 - 7.6 | Multiplet | 9H | Aromatic protons |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 22 | Isopropyl -CH₃ |

| ~ 48 | Isopropyl -CH |

| ~ 110 - 165 | Aromatic and Indole carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct analysis of the solid.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2970-2850 | Aliphatic C-H stretch (isopropyl) |

| ~ 1600, 1500, 1450 | Aromatic C=C stretch |

| ~ 1220 | C-F stretch |

| ~ 820 | para-disubstituted benzene C-H bend |

Synthesis and Characterization Pathway

The synthesis of this compound is typically achieved through a Fischer indole synthesis or a related cyclization reaction.[2][3] The characterization steps are integrated into the synthesis workflow to ensure the desired product is obtained with high purity.

Caption: Figure 2. Synthesis and Integrated Characterization

References

Application Notes and Protocols for 1-Isopropyl-3-(4-fluorophenyl)indole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction